4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-methylphenyl ethyl ether
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Overview
Description
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-methylphenyl ethyl ether is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzotriazole moiety, which is known for its versatility in chemical reactions and stability under various conditions.
Preparation Methods
The synthesis of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-methylphenyl ethyl ether typically involves the reaction of 4-ethoxy-3-methylphenylsulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-methylphenyl ethyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted benzotriazole derivatives.
Scientific Research Applications
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-methylphenyl ethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures through coupling reactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-methylphenyl ethyl ether involves its interaction with various molecular targets, primarily through its benzotriazole moiety. This moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can also stabilize negative charges and radicals, making it a versatile tool in chemical reactions.
Comparison with Similar Compounds
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-methylphenyl ethyl ether can be compared with other benzotriazole derivatives, such as:
1-(4-Ethoxy-3-ethylphenyl)sulfonylbenzotriazole: Similar in structure but with an ethyl group instead of a methyl group, leading to different reactivity and applications.
1-(4-Methoxyphenyl)sulfonylbenzotriazole: The presence of a methoxy group instead of an ethoxy group alters its electronic properties and reactivity.
1-(4-Methylphenyl)sulfonylbenzotriazole: Lacks the ethoxy group, resulting in different chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting chemical properties.
Properties
Molecular Formula |
C15H15N3O3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C15H15N3O3S/c1-3-21-15-9-8-12(10-11(15)2)22(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-10H,3H2,1-2H3 |
InChI Key |
OPJXNEFUTWTDNH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
Origin of Product |
United States |
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